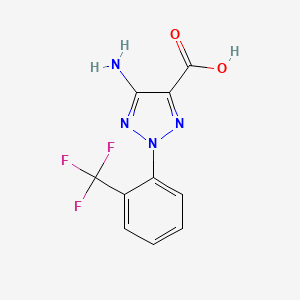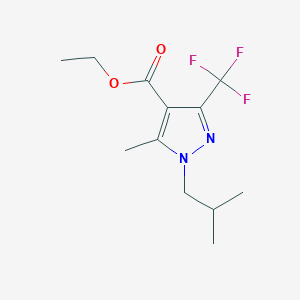
Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, making it of significant interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the trifluoromethyl group and the esterification process to form the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.
化学反应分析
Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions used.
科学研究应用
Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Ethyl 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
- 4-bromo-1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole : This compound has a bromine atom instead of the ethyl carboxylate group, which affects its reactivity and applications.
- Cyclopiazonic acid : Although structurally different, it shares some biological activity similarities and is used in similar research contexts. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H17F3N2O2 |
|---|---|
分子量 |
278.27 g/mol |
IUPAC 名称 |
ethyl 5-methyl-1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H17F3N2O2/c1-5-19-11(18)9-8(4)17(6-7(2)3)16-10(9)12(13,14)15/h7H,5-6H2,1-4H3 |
InChI 键 |
SQTDKXAKWJEQDG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


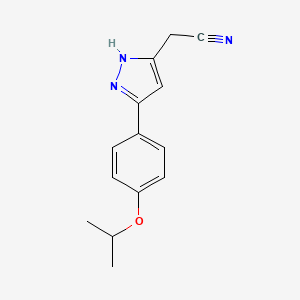
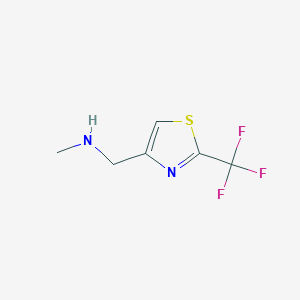
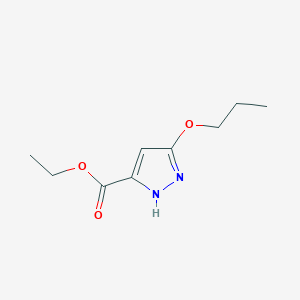



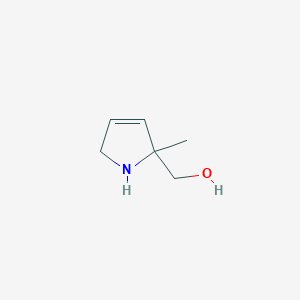
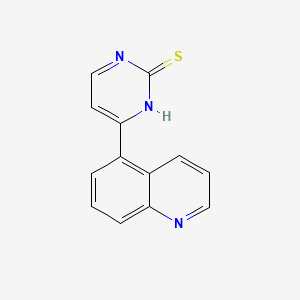
![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)


![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

